

# Bisdesoxyquinoceton-13C6: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Bisdesoxyquinoceton-13C6*

Cat. No.: *B15558434*

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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of **Bisdesoxyquinoceton-13C6**. This document compiles available data on its parent compound, quinoceton, and its metabolite, bisdesoxyquinoceton, to infer the characteristics of the isotopically labeled molecule.

## Introduction

Bisdesoxyquinoceton is a significant metabolite of quinoceton, a quinoxaline 1,4-dioxide derivative utilized as an animal feed additive to promote growth and prevent disease.<sup>[1][2]</sup> Understanding the properties of its metabolites is crucial for evaluating the safety and pharmacokinetic profile of the parent compound.<sup>[1][3]</sup> **Bisdesoxyquinoceton-13C6** is a stable isotope-labeled version of bisdesoxyquinoceton, an invaluable tool for metabolic studies, enabling precise quantification and tracing in biological systems. This guide focuses on the known properties of quinoceton and bisdesoxyquinoceton to provide a foundational understanding for research applications involving **Bisdesoxyquinoceton-13C6**.

## Chemical Structure and Properties

The chemical identity of **Bisdesoxyquinoceton-13C6** is derived from its unlabeled counterpart, bisdesoxyquinoceton, which is a metabolite formed by the reduction of the N-oxide groups of quinoceton.<sup>[3][4]</sup>

Table 1: Physicochemical Properties of Quinoceton and Bisdesoxyquinoceton

Property	Quinocetone	Bisdesoxyquinocet on	Bisdesoxyquinocet on-13C6 (Predicted)
CAS Number	81810-66-4[2][5]	80109-63-3[6]	Not available
Molecular Formula	C18H14N2O3[5][7]	C18H14N2O[6]	C12(13C)6H14N2O
Molecular Weight	306.3 g/mol [5][7]	274.32 g/mol [6]	~280.3 g/mol
IUPAC Name	1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one[5]	1-(3-methyl-2-quinoxaliny)-3-phenyl-2-propen-1-one	1-(3-methyl-2-quinoxaliny)-3-phenyl-2-propen-1-one-13C6
Melting Point	189-191 °C[2]	Not available	Not available
Boiling Point	302.7±32.9 °C[7]	Not available	Not available
XLogP3	2.4[5][7]	Not available	Not available
Topological Polar Surface Area	63.4 Å²[7]	Not available	Not available

## Experimental Protocols

While specific synthesis protocols for **Bisdesoxyquinoceton-13C6** are not publicly available, a general methodology can be inferred from the synthesis of quinocetone and related chalcone compounds. The synthesis of the 13C6 labeled compound would likely involve a Claisen-Schmidt condensation using a 13C6-labeled aromatic ketone.

## General Synthesis of Quinocetone (Parent Compound)

A common method for synthesizing quinocetone involves the Claisen-Schmidt condensation of 2-acetyl-3-methylquinoxaline-1,4-dioxide with benzaldehyde in the presence of a base.[8]

Reaction:

Illustrative Protocol:

- Dissolve 2-acetyl-3-methylquinoxaline-1,4-dioxide and benzaldehyde in a suitable solvent such as ethanol.
- Add a solution of a base (e.g., 40% NaOH) dropwise to the reaction mixture.[8]
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled, and the product is isolated by filtration.
- The crude product is washed with a solvent like methanol and dried under a vacuum.[2]

## Biological Activity and Signaling Pathways

The biological activity of bisdesoxyquinoceton is intrinsically linked to its parent compound, quinocetone. Quinocetone exhibits antibacterial properties and has been shown to induce autophagy and oxidative stress in cells.[1][9]

### Quinocetone-Induced Autophagy via ER Stress

Quinocetone has been demonstrated to trigger autophagy through the endoplasmic reticulum (ER) stress signaling pathway. This process is mediated by the ATF6/DAPK1 axis, which modulates the trafficking of mAtg9a, a crucial component for autophagosome formation.[1][9]

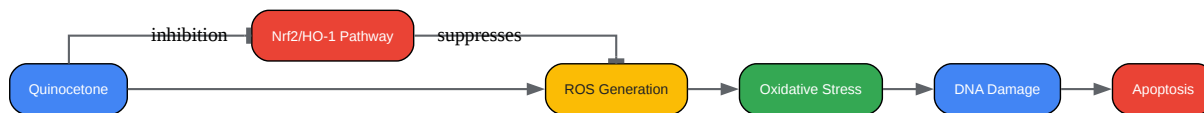


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Caption: Quinocetone-induced autophagy signaling pathway.

### Toxicity and Oxidative Stress

Quinocetone has been associated with tissue-specific toxicity, particularly in the liver.[9] It can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[1][9] This is linked to the inhibition of the Nrf2/HO-1 pathway.[9]

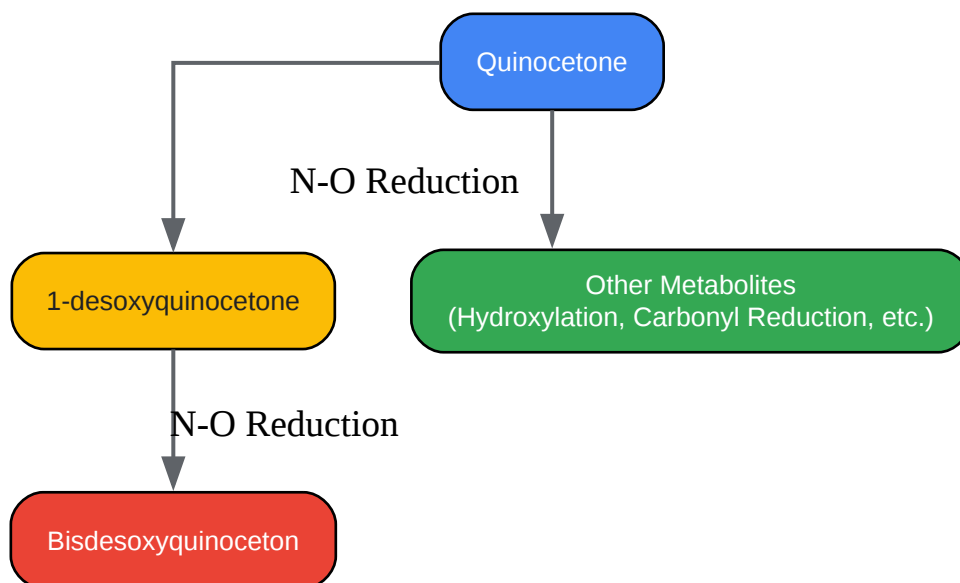


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Caption: Quinocetone-induced oxidative stress and toxicity.

## Metabolism of Quinocetone

Quinocetone is extensively metabolized in animals, with the primary metabolic pathways involving the reduction of the N-oxide groups, carbonyl group, and double bonds, as well as hydroxylation.[3][10] Bisdesoxyquinoceton is a major metabolite resulting from the reduction of both N-oxide groups of quinocetone.



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Caption: Simplified metabolic pathway of Quinocetone.

## Conclusion

**Bisdesoxyquinoceton-13C6** serves as a critical analytical standard for advanced metabolic and pharmacokinetic studies of quinocetone. While direct experimental data for the labeled

compound is scarce, a robust understanding of its properties and biological interactions can be extrapolated from the extensive research on its parent compound. This guide provides a foundational resource for researchers working with this and related compounds, summarizing the key chemical and biological information necessary for informed experimental design and data interpretation. Further research is warranted to fully characterize the specific properties of Bisdesoxyquinoceton and its isotopically labeled analogues.

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